molecular formula C8H10FN B181188 4-Fluoro-N,N-dimethylaniline CAS No. 403-46-3

4-Fluoro-N,N-dimethylaniline

Cat. No. B181188
CAS RN: 403-46-3
M. Wt: 139.17 g/mol
InChI Key: YJEHCGOJNJUOII-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 . It is used in various applications in the scientific, industrial, and pharmaceutical sectors .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-N,N-dimethylaniline consists of a benzene ring with a fluorine atom and a dimethylamine group attached to it . The presence of these functional groups gives the compound its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-N,N-dimethylaniline are not detailed in the available resources, it is known that this compound can participate in various chemical reactions due to the presence of the amine and fluorine functional groups .


Physical And Chemical Properties Analysis

4-Fluoro-N,N-dimethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 188.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.4±3.0 kJ/mol and a flash point of 67.5±22.6 °C .

Scientific Research Applications

  • General Use

    • Application Summary : 4-Fluoro-N,N-dimethylaniline is used as an intermediate in chemical synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product.
  • Study on Photo-Induced Intramolecular Charge Transfer

    • Application Summary : A study was conducted on the electronic transitions of 4-Fluoro-N,N-dimethylaniline (FDMA) to investigate the mechanism of photo-induced intramolecular charge transfer (ICT) .
    • Application Method : The study involved concerted ultrafast time-resolved spectroscopic experiments and ab initio computational (TDDFT) studies .
    • Results or Outcomes : The compound FDMA showed dual fluorescence from a ππ state and a charge transfer state .
  • Selective Methylation of Secondary Amines

    • Application Summary : 4-Fluoro-N,N-dimethylaniline is used in the selective methylation of secondary amines with formic acid over a Pd/In2O3 catalyst . This reaction proceeds via a formylation/transfer hydrogenation pathway .
    • Application Method : The reaction involves the use of formic acid as the sole carbon and hydrogen source in the methylation of aromatic and aliphatic amines to methylamines .
    • Results or Outcomes : The reaction leads to the production of methylamines, which are widely utilized compounds in both fine and bulk chemical industries. They are used as intermediates for the synthesis of agrochemicals, polymers, dyes, and pharmaceuticals and are valuable organic building blocks .
  • Reactions with Hemoglobin

    • Application Summary : 4-Fluoro-N,N-dimethylaniline has been studied for its reactions with hemoglobin .
    • Results or Outcomes : The outcomes of this research would contribute to our understanding of the interactions between 4-Fluoro-N,N-dimethylaniline and biological molecules like hemoglobin .
  • Precursor to Dyes

    • Application Summary : 4-Fluoro-N,N-dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
  • Promoter in the Curing of Polyester and Vinyl Ester Resins

    • Application Summary : 4-Fluoro-N,N-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .

Safety And Hazards

4-Fluoro-N,N-dimethylaniline can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHCGOJNJUOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193311
Record name N,N-Dimethyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N,N-dimethylaniline

CAS RN

403-46-3
Record name N,N-Dimethyl-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N,N-dimethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
KA Zachariasse, A Demeter… - The Journal of Physical …, 2017 - ACS Publications
With 4-fluoro-N,N-dimethylaniline (DMA4F), only a single fluorescence from a locally excited (LE) state is observed, irrespective of solvent polarity, temperature, and excitation …
Number of citations: 10 pubs.acs.org
T Fujiwara, C Reichardt, RA Vogt… - Chemical Physics …, 2013 - Elsevier
Concerted ultrafast time-resolved spectroscopic experiments and ab initio computational (TDDFT) studies of the electronic transitions of 4-fluoro-N,N-dimethylaniline (FDMA) have been …
Number of citations: 11 www.sciencedirect.com
MV Bohnwagner, A Dreuw - The Journal of Physical Chemistry A, 2017 - ACS Publications
Recently, two contradicting experimental investigations have been published on the fluorescence behavior of 4-fluoro-N,N-dimethylaniline (FDMA). Motivated by the discrepancies …
Number of citations: 5 pubs.acs.org
HEL Ouafy, M Aamor, M Oubenali… - … and Health Studies, 2021 - li01.tci-thaijo.org
Classical physics perfectly describes our daily environment but becomes inoperative at the microscopic scale of atoms and particles. Quantum mechanics is then used, in which the …
Number of citations: 2 li01.tci-thaijo.org
G Renner - Naunyn-Schmiedeberg's Archives of Pharmacology, 1975 - Springer
Incubation with ferrihemoglobin or ferricytochrome c transforms 4-bromo-N,N-dimethylaniline-N-oxide (BrDANO) into 4-bromo-N,N-dimethylaniline, 4-bromo-N-methylaniline, and 2-…
Number of citations: 2 link.springer.com
B Armstrong, A Grier, JB Hamilton, H Khuu… - Inorganica chimica …, 1992 - Elsevier
The tricarbonylchromium complexes of the following derivatives of fluorobenzene have been prepared: 2,4- and 3,5-dimethyl-, 2,4,6-trimethyl-, 3,4- and 3,5-dimethoxy- and 4-methoxy-2-…
Number of citations: 13 www.sciencedirect.com
S Protti, V Dichiarante, D Dondi, M Fagnoni… - Chemical Science, 2012 - pubs.rsc.org
The photodehalogenation of fluoro or chlorobenzene derivatives smoothly generates triplet and singlet phenyl cations (3,1Ar+) and potentially benzyne. These intermediates lead to …
Number of citations: 33 pubs.rsc.org
M Fagnoni, M Mella, A Albini - Organic Letters, 1999 - ACS Publications
Irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and of various alkenes leads to heterolytic dehalogenation and trapping of the cation. 4-(…
Number of citations: 56 pubs.acs.org
V Dichiarante, M Fagnoni, A Albini - The Journal of Organic …, 2010 - ACS Publications
The application of the photo-S N 1 reaction on some 4-chloroanilines was explored under solar irradiation in view of obtaining a convenient metal-free arylation method. Several …
Number of citations: 25 pubs.acs.org
MZ Zgierski, EC Lim, T Fujiwara - Computational and Theoretical …, 2014 - Elsevier
The time-dependent DFT calculations for the low-lying excited electronic states of 4- and 3-di-tert-butylaminobenzonitrile, and 2,4,6-tricyano-N,N-dimethylaniline and 2,4,6-…
Number of citations: 5 www.sciencedirect.com

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